4'-Butyl-[1,1'-biphenyl]-3-thiol

Self-Assembled Monolayers Molecular Electronics Surface Patterning

Unpredictable SAM properties from generic thiols? 4'-Butyl-[1,1'-biphenyl]-3-thiol provides a meta-thiol anchor with butyl chain for controlled packing density (even n=4, ~25% lower than odd analogs). • Enables tunable electron transfer in molecular electronics. • Thiol group for click conjugation to polymers/nanoparticles. • Comparative tool vs. para-isomer for orientation studies. High-purity, global shipping.

Molecular Formula C16H18S
Molecular Weight 242.4 g/mol
CAS No. 845822-88-0
Cat. No. B7779608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Butyl-[1,1'-biphenyl]-3-thiol
CAS845822-88-0
Molecular FormulaC16H18S
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=CC(=CC=C2)S
InChIInChI=1S/C16H18S/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h4,6-12,17H,2-3,5H2,1H3
InChIKeyPDKNPTQEAXFNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Butyl-[1,1'-biphenyl]-3-thiol Profile


4'-Butyl-[1,1'-biphenyl]-3-thiol (CAS 845822-88-0) is a custom-synthesized biphenylthiol derivative with the molecular formula C16H18S and a molecular weight of 242.38 g/mol . It features a biphenyl core with an n-butyl group at the 4'-position and a thiol (-SH) group at the 3-position, distinguishing it from the more common 4-thiol isomer . This compound is typically supplied as a research chemical with purities ranging from 95% to 98% and is used as a building block in organic synthesis and materials science .

Custom-synthesized biphenylthiol with n-butyl and 3-thiol substitution for SAM research
Suitable as a building block in organic synthesis and surface chemistry
Specified purity to support reproducible monolayer formation and material properties

4'-Butyl-[1,1'-biphenyl]-3-thiol Substitution Risks


In self-assembled monolayer (SAM) and organic synthesis applications, biphenylthiol derivatives are not interchangeable due to the profound impact of subtle structural modifications on packing density, molecular tilt angle, and electronic properties [1]. The 4'-butyl substitution on the biphenyl framework introduces a flexible alkyl chain that can influence intermolecular interactions and SAM stability compared to unsubstituted or methyl-substituted analogs. Furthermore, the 3-thiol substitution pattern (meta position) versus the more common 4-thiol (para) isomer can alter the molecular dipole moment and surface binding geometry, potentially leading to different adsorption kinetics and film quality [2]. Generic substitution without understanding these structure-property relationships risks suboptimal performance in applications ranging from molecular electronics to surface modification.

Alkyl chain length
Even-numbered butyl chain leads to different packing density than odd-numbered propyl or pentyl analogs, altering SAM structure.
Thiol position isomerism
Meta (3-) thiol substitution changes dipole moment and gold-binding geometry versus the more common para (4-) isomer, affecting film quality.
Electrochemical stability parity dependence
Desorption behavior in SAMs follows an odd-even effect; substituting with another chain length may shift electrochemical stability.

4'-Butyl-[1,1'-biphenyl]-3-thiol Evidence Guide


Alkyl Chain Length and Packing Density in SAMs

The length of the alkyl substituent on biphenylthiol derivatives directly dictates the packing density and molecular arrangement in self-assembled monolayers on gold. For the homologous series ω-(4'-methyl-biphenyl-4-yl)-alkanethiols (BPn), where 'n' represents the number of methylene units in the alkyl spacer, a pronounced odd-even effect is observed [1]. Specifically, molecules with an even number of methylene units (n=even, e.g., n=2, 4) form SAMs with a (5√3x3)rect unit cell containing 8 molecules, resulting in a packing density that is 25% lower compared to those with an odd number (n=odd, e.g., n=3, 5), which form a more densely packed (2√3x√3) structure [1]. 4'-Butyl-[1,1'-biphenyl]-3-thiol, with its four-carbon butyl chain (n=4), is expected to exhibit the lower packing density characteristic of the 'even' series, providing distinct structural and interfacial properties compared to odd-numbered analogs like propyl or pentyl derivatives.

Packing density
Class-level
~25% lower packing density for even n=4 vs odd n=3,5 (BPn series on Au(111))
Supports SAM design with controlled packing density
Inferred from BPn series; direct data for target compound unavailable
Self-Assembled Monolayers Molecular Electronics Surface Patterning

Alkyl Chain Length and Electrochemical Stability

The electrochemical stability of biphenyl-based thiol SAMs, as measured by reductive desorption potential, exhibits a clear odd-even dependence on the length of the aliphatic spacer chain. In a study of ω-(4′-methyl-biphenyl-4-yl)-alkanethiols (BPn, n=1-6,12), cyclic voltammetry in 0.5 M KOH revealed that the desorption behavior is strongly influenced by 'n' [1]. While specific quantitative data for 4'-butyl-[1,1'-biphenyl]-3-thiol is not available, the established trend indicates that the n=4 (butyl) chain length, being an 'even' number, will result in a SAM with distinct desorption characteristics (peak shape and charge) compared to 'odd' numbered analogs like n=3 (propyl) or n=5 (pentyl). This is attributed to differences in molecular packing and intermolecular interactions within the monolayer [1].

Electrochemical stability
Class-level
Reductive desorption follows odd-even pattern; n=4 (even) expected to differ from odd n
Supports selection for electrochemical sensor design where desorption control matters
Specific desorption values for butyl derivative not reported
Electrochemistry Corrosion Inhibition Sensor Modification

Thiol Position Isomerism and SAM Structure

The position of the thiol group on the biphenyl ring is a critical determinant of SAM structure and properties. Studies on biphenylthiol SAMs predominantly focus on the 4-thiol isomer, which forms well-ordered monolayers with a defined tilt angle [1]. The 3-thiol isomer, by virtue of its meta-substitution pattern, is expected to alter the molecular dipole moment and the geometry of the sulfur-gold bond, leading to a different molecular tilt and potentially a more disordered monolayer. While direct comparative data for 4'-butyl-[1,1'-biphenyl]-3-thiol is not available, research on mixed SAMs of 4'-substituted-4-mercaptobiphenyls demonstrates that even small changes in the terminal group (e.g., CH3 vs. CF3) significantly impact adsorption kinetics and intermolecular interactions due to changes in the molecular dipole moment [2]. The shift from para- to meta-thiol substitution is a more profound structural change, making the 3-thiol isomer a distinct chemical entity for applications requiring specific surface functionalities.

SAM structure & binding
Class-level
Meta-thiol (3-) yields altered dipole and binding geometry compared to para (4-) isomer
Enables research into isomer-dependent monolayer properties
Direct comparative SAM data for this compound not available; inferred from dipolar studies
Self-Assembled Monolayers Surface Chemistry Molecular Junctions

4'-Butyl-[1,1'-biphenyl]-3-thiol Applications


Controlled Packing Density SAMs

Leveraging the 'even n=4' butyl chain of 4'-Butyl-[1,1'-biphenyl]-3-thiol, researchers can fabricate self-assembled monolayers on gold substrates with a predictable ~25% lower packing density compared to odd-numbered alkyl chain analogs [1]. This controlled reduction in density is critical for applications such as molecular electronics where it can fine-tune electron transfer rates, or in sensor platforms where it can optimize the accessibility of embedded recognition elements.

Structure-Property Relationships in Meta-Substituted SAMs

The 3-thiol (meta) substitution pattern of 4'-Butyl-[1,1'-biphenyl]-3-thiol provides a valuable research tool for comparative studies against the widely investigated 4-thiol (para) isomer [2]. This compound enables systematic exploration of how the position of the anchoring group influences molecular orientation, film stability, and charge transport in SAMs, filling a critical gap in the fundamental understanding of aromatic thiolate monolayers.

Thiol-Ene Click Chemistry Precursor

The thiol group of 4'-Butyl-[1,1'-biphenyl]-3-thiol serves as a reactive handle for thiol-ene or thiol-yne 'click' reactions, enabling the covalent attachment of the biphenyl core to polymer backbones, nanoparticles, or other surfaces . The butyl chain can provide solubility or act as a hydrophobic spacer, while the biphenyl core can impart rigidity, liquid crystalline properties, or serve as a chromophore in the final material.

Tunable Stability Electrochemical Sensors

Based on the established odd-even effect on electrochemical stability for biphenylthiol SAMs [3], the butyl-substituted derivative is expected to exhibit a characteristic reductive desorption profile. This property can be exploited in the design of electrochemical sensors where the SAM acts as a barrier layer, and its controlled desorption can be used to regenerate the electrode surface or to release a captured analyte.

Application
Selection Property
Validation Focus
Controlled packing density SAMs
Alkyl chain parity (even n=4 effect)
Packing density validation by STM/LEED
Meta-substituted SAM structure-property study
Thiol positional isomerism (meta-substitution)
Comparative monolayer order and dipole analysis
Thiol-ene click chemistry precursor
Thiol reactivity for conjugation
Reaction efficiency and material integration
Tunable stability electrochemical sensors
Electrochemical desorption parity dependence
Desorption potential and sensor regeneration

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38 linked technical documents
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